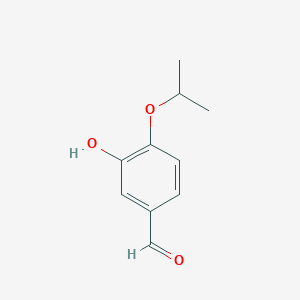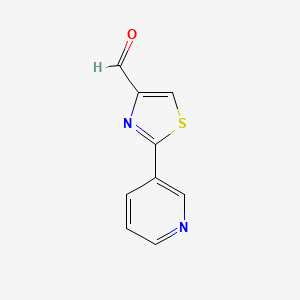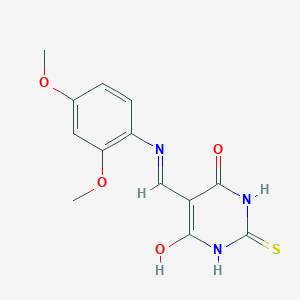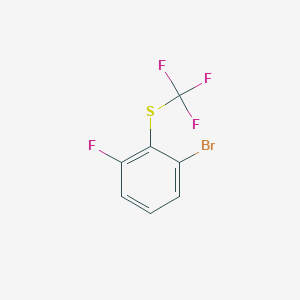![molecular formula C8H7BrN2O3 B2574656 [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid CAS No. 626210-64-8](/img/structure/B2574656.png)
[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains a bromine atom attached to the pyridine ring, an acetic acid moiety, and an amino group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5-position of the pyridine ring is substituted with a bromine atom. The 3-position of the pyridine ring is attached to a carbonyl group (C=O), which is further connected to an amino group (NH2) and an acetic acid moiety (CH3COOH) .
Chemical Reactions Analysis
The chemical reactions involving “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” or similar compounds can be quite diverse. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” can be inferred from its structure. For instance, the presence of the pyridine ring suggests that the compound could exhibit basicity . The bromine atom might make the compound relatively heavy and potentially reactive .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of indole derivatives, which are prevalent in a variety of pharmacologically active molecules. These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The bromo and pyridine components of the molecule can be instrumental in creating new compounds with potential therapeutic applications.
Agriculture
Within the agricultural sector, the compound’s derivatives may serve as intermediates in the synthesis of plant growth regulators or pesticides. The boronic ester variants of pyridine, for instance, are valuable in creating new chemical entities that can protect crops from pests and diseases .
Industrial Chemistry
In industrial applications, [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid derivatives are used in the development of novel materials and chemicals through processes like the Suzuki–Miyaura coupling . This coupling reaction is pivotal in creating complex organic compounds, which are essential in various manufacturing processes.
Biochemistry
Biochemically, the compound can be involved in protein modification or labeling studies due to its reactive groups, which can bind to amino acids or nucleotides. This makes it a valuable tool for probing biochemical pathways and understanding molecular interactions .
Pharmacology
Pharmacologically, the compound’s derivatives could be explored for drug delivery systems, especially in the design of prodrugs or as part of targeted therapy strategies. The bromo group, in particular, can be replaced by other pharmacophores during drug metabolism, potentially leading to active drug compounds .
Mechanism of Action
The mechanism of action of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” would depend on its application. For instance, in the context of organic synthesis, the compound could potentially act as a building block for more complex molecules. The bromine atom could act as a leaving group, facilitating nucleophilic substitution reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-6-1-5(2-10-3-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJXEYEUCFMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2574582.png)
![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)
![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)